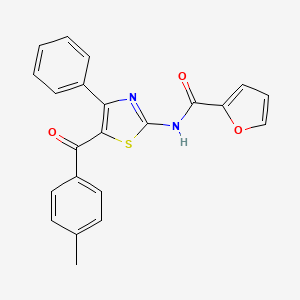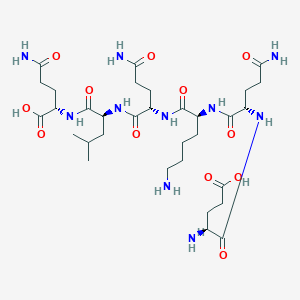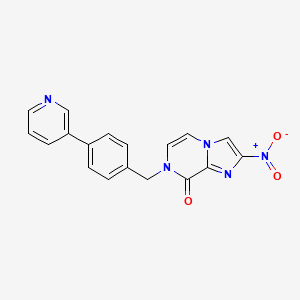
Avatrombopag-d8 (hydrochloride)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Avatrombopag-d8 (hydrochloride) is a deuterated form of avatrombopag, a small molecule thrombopoietin receptor agonist. It is primarily used to treat thrombocytopenia in patients with chronic liver disease and chronic immune thrombocytopenia. The deuterated version, Avatrombopag-d8, is labeled with deuterium, which can be used in pharmacokinetic studies to track the compound’s behavior in the body.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of avatrombopag involves several key steps, starting with 6-amino-5-chloro-3-picolinic acid as the initial raw material. The process includes amidation and cyclization reactions to obtain the target product . The preparation process is advantageous due to the availability of raw materials, rapidness, convenience, economy, and environmental protection, making it suitable for large-scale industrial production .
Industrial Production Methods
The industrial production of avatrombopag follows similar synthetic routes but is optimized for large-scale production. This involves ensuring high yield, purity, and cost-effectiveness while adhering to environmental and safety regulations.
Chemical Reactions Analysis
Types of Reactions
Avatrombopag-d8 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions vary depending on the desired reaction, including temperature, pressure, and solvent choice.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehydrogenated forms.
Scientific Research Applications
Avatrombopag-d8 (hydrochloride) has several scientific research applications:
Chemistry: Used in studies to understand the compound’s stability, reactivity, and interaction with other chemicals.
Biology: Helps in studying the biological pathways and mechanisms involved in thrombopoiesis.
Medicine: Used in pharmacokinetic studies to track the compound’s behavior in the body, aiding in the development of more effective treatments for thrombocytopenia.
Industry: Applied in the production of pharmaceuticals, ensuring high yield and purity of the final product
Mechanism of Action
Avatrombopag-d8 (hydrochloride) exerts its effects by acting as a thrombopoietin receptor agonist. It stimulates the proliferation and differentiation of megakaryocytes from bone marrow progenitor cells, resulting in increased production of platelets . This mechanism helps in managing thrombocytopenia by increasing platelet counts without increasing platelet activation .
Comparison with Similar Compounds
Similar Compounds
Eltrombopag: Another thrombopoietin receptor agonist used to treat thrombocytopenia.
Romiplostim: An injectable thrombopoietin receptor agonist used for similar indications.
Uniqueness
Avatrombopag-d8 (hydrochloride) is unique due to its oral bioavailability and lack of hepatotoxicity, making it a safer and more convenient option for patients . Its deuterated form allows for detailed pharmacokinetic studies, providing valuable insights into the compound’s behavior in the body.
Properties
Molecular Formula |
C29H35Cl3N6O3S2 |
|---|---|
Molecular Weight |
694.2 g/mol |
IUPAC Name |
1-[3-chloro-5-[[4-(4-chlorothiophen-2-yl)-5-(4-cyclohexyl-2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl)-1,3-thiazol-2-yl]carbamoyl]pyridin-2-yl]piperidine-4-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C29H34Cl2N6O3S2.ClH/c30-20-15-23(41-17-20)24-27(37-12-10-35(11-13-37)21-4-2-1-3-5-21)42-29(33-24)34-26(38)19-14-22(31)25(32-16-19)36-8-6-18(7-9-36)28(39)40;/h14-18,21H,1-13H2,(H,39,40)(H,33,34,38);1H/i10D2,11D2,12D2,13D2; |
InChI Key |
JSHJSCRYBTVFTI-ZQAWUFKJSA-N |
Isomeric SMILES |
[2H]C1(C(N(C(C(N1C2CCCCC2)([2H])[2H])([2H])[2H])C3=C(N=C(S3)NC(=O)C4=CC(=C(N=C4)N5CCC(CC5)C(=O)O)Cl)C6=CC(=CS6)Cl)([2H])[2H])[2H].Cl |
Canonical SMILES |
C1CCC(CC1)N2CCN(CC2)C3=C(N=C(S3)NC(=O)C4=CC(=C(N=C4)N5CCC(CC5)C(=O)O)Cl)C6=CC(=CS6)Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-N-[2-(1H-indol-3-yl)ethyl]-4-N-(2-phenylethyl)-1,3,5-triazine-2,4,6-triamine](/img/structure/B12406843.png)




![3-[[(2R,4S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-fluoro-5-(6-oxo-1H-purin-9-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12406866.png)


![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-ethyl-4-sulfanylidenepyrimidin-2-one](/img/structure/B12406905.png)


![2-methoxy-5-[(E)-2-(3,4,5-trimethoxyphenyl)sulfonylethenyl]aniline](/img/structure/B12406918.png)


